molecular formula C29H31ClN6O2 B10829590 Bafrekalant

Bafrekalant

Cat. No.: B10829590
M. Wt: 531.0 g/mol
InChI Key: VDKJCAWGDJJKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Bafrekalant involves multiple steps, starting with the preparation of the diazabicyclic core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Bafrekalant undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bafrekalant has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bafrekalant involves its interaction with specific molecular targets and pathways. This compound is believed to modulate the activity of certain receptors and enzymes involved in the regulation of breathing. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system and respiratory control centers .

Comparison with Similar Compounds

Bafrekalant is unique among diazabicyclic substituted imidazo[1,2-a]pyrimidine derivatives due to its specific chemical structure and potential therapeutic applications. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C29H31ClN6O2

Molecular Weight

531.0 g/mol

IUPAC Name

(3-chloro-6-methoxypyridin-2-yl)-[3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

InChI

InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3

InChI Key

VDKJCAWGDJJKNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl

Origin of Product

United States

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